Product packaging for Azamerone(Cat. No.:)

Azamerone

Cat. No.: B1250571
M. Wt: 511.4 g/mol
InChI Key: FKSQFICQDFLQEW-SASIKFOMSA-N
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Description

Azamerone is a naturally occurring meroterpenoid compound first isolated from the marine sediment-derived bacterium Streptomyces sp. CNQ-766 . It features a distinctive phthalazin-1(2H)-one core structure, which is a benzo-fused heterocycle containing a 1,2-diazine ring with two adjacent nitrogen atoms . This phthalazinone scaffold is a remarkable and versatile structure in medicinal chemistry, providing a framework for compounds that interact with diverse biological targets . Biosynthetic studies have revealed that this compound is part of the napyradiomycin family of chlorinated meroterpenoid antibiotics . Its unique phthalazinone core is biosynthetically derived from a rearranged aryl diazoketone precursor, specifically the diazo compound SF2415A3, through an oxidative rearrangement and rearomatization that incorporates the dinitrogen group . This biotransformation represents a unique biochemical pathway for the formation of natural products containing N–N bonds, extending our limited knowledge of the biosynthesis of this rare structural unit . As a natural product containing a pyridazine ring, this compound is a rare example of a 1,2-diazine ring system in nature . Its complex structure, which combines a polyketide-derived naphthoquinone core with isoprenoid units, has inspired synthetic efforts focusing on enantioselective strategies to access such highly functionalized and chlorinated meroterpenoids . This compound is supplied as a research tool for investigating unusual biosynthetic pathways, studying the biological activity of meroterpenoids, and exploring the pharmaceutical potential of the phthalazinone scaffold .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H32Cl2N2O5 B1250571 Azamerone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H32Cl2N2O5

Molecular Weight

511.4 g/mol

IUPAC Name

(3R,10S)-6-acetyl-3-chloro-10-[[(1S,3S,6S)-3-chloro-6-hydroxy-2,2,6-trimethylcyclohexyl]methyl]-10-hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]phthalazin-5-one

InChI

InChI=1S/C25H32Cl2N2O5/c1-12(30)19-18-14(11-28-29-19)25(33,10-15-22(2,3)16(26)7-8-24(15,6)32)21-13(20(18)31)9-17(27)23(4,5)34-21/h11,15-17,32-33H,7-10H2,1-6H3/t15-,16-,17+,24-,25-/m0/s1

InChI Key

FKSQFICQDFLQEW-SASIKFOMSA-N

Isomeric SMILES

CC(=O)C1=C2C(=CN=N1)[C@](C3=C(C2=O)C[C@H](C(O3)(C)C)Cl)(C[C@@H]4[C@@](CC[C@@H](C4(C)C)Cl)(C)O)O

Canonical SMILES

CC(=O)C1=C2C(=CN=N1)C(C3=C(C2=O)CC(C(O3)(C)C)Cl)(CC4C(C(CCC4(C)O)Cl)(C)C)O

Synonyms

azamerone

Origin of Product

United States

Detailed Research Findings

Elucidation of this compound Biosynthesis

Understanding the biosynthetic route to this compound has been achieved through a combination of techniques, including the examination of co-produced compounds and the use of isotopically labeled precursors in feeding experiments. nih.gov

Incorporation of Precursors (e.g., Acetate (B1210297), Methionine, Naphthoquinone)

Initial speculation suggested that the pyridazine ring of this compound might arise from the cyclization of amino acid residues. nih.gov However, the identification of co-produced chlorinated meroterpenoids, including analogs possessing a diazo functional group, indicated that this compound is likely derived from a naphthoquinone precursor. nih.gov Feeding experiments with [1,2-¹³C₂]acetate revealed that the naphthoquinone core of related compounds is derived from the symmetrical pentaketide (B10854585) 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN). nih.gov The isoprenoid units originate via the mevalonate (B85504) pathway. nih.govjst.go.jpnih.gov Enrichment from L-[methyl-¹³C]methionine has also been observed in related meroterpenoids, suggesting its involvement in the pathway, likely contributing methyl groups. nih.govnih.govresearchgate.net

Role of Labeled Precursors in Pathway Determination (e.g., ¹³C- and ¹⁵N-labeling experiments)

Stable isotope tracer experiments, particularly using ¹³C- and ¹⁵N-labeled molecules, have been crucial in validating the biosynthetic relationship of this compound to the napyradiomycin family of meroterpenoids and in elucidating the origin of its nitrogen atoms. nih.gov Feeding experiments with [1,2-¹³C₂]acetate resulted in two equally independent labeling patterns in this compound, consistent with the incorporation of acetate units into the polyketide-derived naphthoquinone core. nih.govresearchgate.net Enrichment from L-[methyl-¹³C]methionine was also detected. nih.govresearchgate.net

To determine the origin of the nitrogen atoms in the pyridazine ring, different forms of ¹⁵N-enriched substrates, including ammonium (B1175870) sulfate (B86663), nitrite, and nitrate, were administered to Streptomyces sp. CNQ-766 cultures. nih.gov Mass spectrometry analysis showed that all ¹⁵N-labeled precursors were incorporated to varying extents. nih.gov ¹H-¹⁵N HMBC analysis of this compound enriched with [¹⁵N]ammonium sulfate showed equal labeling of both nitrogen atoms. nih.gov Importantly, ¹⁵N labeling studies indirectly supported that the diazo group present in intermediates like SF2415A3 and A80915D is a biosynthetic precursor to the pyridazine unit in this compound, based on similar enrichment characteristics. nih.gov To definitively link the aryl diazoketones to this compound, biosynthetically prepared [2-¹⁵N, 9-¹³C]-SF2415A3 was fed back to the Streptomyces sp. CNQ-766 culture. nih.govnih.gov Isolation and NMR characterization of the resulting this compound showed ¹³C enrichment at C8 and ¹⁵N enrichment at N2, confirming SF2415A3 as a precursor and establishing that the diazo N2 atom is biosynthetically equivalent to N2 of the pyridazine group in this compound. nih.govnih.gov

The following table summarizes representative labeling data:

Labeled PrecursorThis compound Enrichment Pattern (¹³C or ¹⁵N)Key FindingSource
[1,2-¹³C₂]acetateTwo independent patternsNaphthoquinone core derived from pentaketide THN. nih.govnih.gov nih.govresearchgate.net
L-[methyl-¹³C]methionineEnrichment observedLikely contributes methyl groups. nih.govresearchgate.net nih.govresearchgate.net
[¹⁵N]ammonium sulfateBoth N atoms equally labeledSuggests incorporation into a common nitrogen pool. nih.gov nih.gov
[¹⁵N]nitrite or [¹⁵N]nitrateIncorporation observedSupports diazo group as precursor to pyridazine N atoms. nih.gov nih.gov
[2-¹⁵N, 9-¹³C]-SF2415A3¹³C at C8, ¹⁵N at N2SF2415A3 is a direct precursor; diazo N2 becomes pyridazine N2. nih.govnih.gov nih.govnih.gov

Key Enzymatic Transformations and Biochemical Rearrangements

The biosynthesis of this compound involves unusual biochemical steps, particularly in the formation of the nitrogen-nitrogen bond and the rearrangement of the carbon skeleton. nih.gov

Formation of Nitrogen-Nitrogen Bonds in Natural Products

The formation of nitrogen-nitrogen (N-N) bonds in natural products is a challenging process due to the inherent nucleophilic nature of nitrogen atoms in their biological oxidation states. acs.org Despite their prevalence in bioactive molecules, the biosynthetic machinery for N-N bond formation was poorly understood for a long time. a-z.lueuropa.eu Recent years have seen significant progress in identifying enzymes and mechanisms responsible for constructing N-N bonds in nature. acs.orga-z.lueuropa.eunih.govresearchgate.net These reactions can be broadly classified into categories such as comproportionation, rearrangement, and radical recombination reactions. acs.orgnih.gov Iron-dependent enzymes play critical roles in some N-N bond formation processes, including rearrangement reactions. acs.org The biosynthesis of this compound involves the formation of an N-N bond within the pyridazine ring. nih.gov

Oxidative Rearrangement of Aryl Diazoketones (e.g., Diazo-Hooker Reaction Mechanism)

A key step in this compound biosynthesis is a proposed oxidative rearrangement of an aryl diazoketone precursor, specifically SF2415A3. nih.govresearchgate.netresearchgate.net This rearrangement leads to the formation of the unique phthalazinone core. nih.govresearchgate.net A biosynthetic mechanism has been proposed involving an oxidative rearrangement of the aryl diazoketone, followed by rearomatization with the dinitrogen group. nih.govresearchgate.netresearchgate.net This transformation has been described as a "Diazo-Hooker reaction," inspired by the classic Hooker oxidation of lapachol, which involves oxidative cleavage and rearrangement. nih.govcolab.ws Computational studies on the proposed Diazo-Hooker reaction in this compound biosynthesis suggest that it may proceed via an 8π-electrocyclization followed by ring contraction and aromatization. nih.gov This unprecedented biochemical rearrangement extends the understanding of how N-N bonds are formed and incorporated into complex natural product scaffolds. nih.gov

Proposed Biosynthetic Intermediates (e.g., SF2415A3, A80915D)

Based on structural similarities and labeling studies, several compounds have been proposed as intermediates in the biosynthesis of this compound. The diazo chlorinated meroterpenoid SF2415A3 (also referred to as 6 in some schemes) has been established as a direct precursor to this compound (3). nih.govchemrxiv.orgnih.govresearchgate.netresearchgate.netchemrxiv.org Feeding experiments with labeled SF2415A3 confirmed its incorporation into this compound and clarified the fate of the diazo nitrogen atom. nih.govnih.gov A80915D (referred to as 7 in some schemes), another diazo-containing meroterpenoid, is also considered a proposed intermediate or closely related compound in the pathway. nih.govresearchgate.net A proposed biosynthetic pathway depicts the oxidative rearrangement of SF2415A3 via A80915D to yield this compound. nih.govresearchgate.net This transformation is thought to involve a Baeyer-Villiger-type oxidation of a diazonaphthoquinone, followed by ring opening, a 1,2-alkyl shift of the monoterpene subunit, and assembly of the pyridazine ring. nih.gov

Role of Biosynthetic Gene Clusters (e.g., nap gene cluster)

This compound, a unique phthalazinone meroterpenoid isolated from the marine-derived bacterium Streptomyces sp. CNQ-766, is biosynthetically related to the napyradiomycin family of meroterpenoid antibiotics. nih.govresearchgate.netescholarship.org Research into the genetic basis of this compound production has focused significantly on the napyradiomycin biosynthetic gene cluster (nap BGC), given the structural similarities and co-occurrence of these compounds. nih.govresearchgate.netescholarship.org

The nap gene cluster from Streptomyces sp. CNQ-525, a related strain that also produces this compound, has been cloned and sequenced, providing insights into the potential enzymatic machinery involved in the biosynthesis of these meroterpenoids. nih.govresearchgate.net This cluster spans approximately 43-kbp and contains genes hypothesized to encode enzymes necessary for the synthesis of the napyradiomycin scaffold, including polyketide synthases, terpene cyclases, and tailoring enzymes such as halogenases. nih.govescholarship.org Notably, the nap cluster includes genes for vanadium-dependent haloperoxidases (e.g., NapH1, NapH3, and NapH4), which are crucial for the characteristic chlorination and subsequent cyclization events observed in napyradiomycin biosynthesis. escholarship.orgmdpi.com

Despite the association with the nap cluster, heterologous expression studies of the Streptomyces sp. CNQ-525nap BGC in a surrogate host like Streptomyces albus have successfully yielded various napyradiomycin analogs but not this compound or its proposed diazo-containing precursors. nih.govresearchgate.net This finding suggests that while the nap cluster likely provides the core meroterpenoid scaffold, the genetic information required for the unique phthalazinone ring formation in this compound, particularly the formation and rearrangement of the aryl diazoketone intermediate, may reside outside the boundaries of the characterized nap locus. nih.govresearchgate.netcdc.gov

Further investigation supports this hypothesis, indicating that genes homologous to those involved in diazo formation in other biosynthetic pathways, such as the cre genes (specifically CreD and CreE) from the cremeomycin biosynthetic gene cluster, are located elsewhere in the genome of Streptomyces sp. CNQ-525 and are not contiguous with the nap cluster. cdc.govnih.gov The distinct genomic localization of these potentially crucial genes could account for the absence of this compound production in heterologous expression experiments focusing solely on the nap cluster. cdc.govnih.gov

Chemical Synthesis and Analog Development

Strategies for Total Synthesis of Azamerone

Total synthesis strategies for this compound typically involve the assembly of key fragments, followed by their coupling and functionalization to construct the final complex molecular architecture. uzh.chacs.org

Retrosynthetic Analysis of the this compound Core

Retrosynthetic analysis is a problem-solving method used to design synthetic pathways by working backward from the target molecule to simpler, readily available starting materials. icj-e.orgshenvilab.org For this compound, a retrosynthetic analysis has traced the molecule back to key precursors, including a chlorobenzopyran, a tetrazine, and a chlorocyclohexane (B146310) fragment. nih.govchemrxiv.orgacs.orgacs.org This approach identifies the crucial bond formations and functional group transformations required for the synthesis. Challenges identified in the retrosynthetic analysis included a challenging enantioselective chloroetherification, a hindered carbon-carbon bond formation, and an electronically mismatched late-stage cycloaddition reaction. nih.govchemrxiv.orgacs.orgacs.org

Enantioselective Synthesis Methodologies

Given the presence of multiple stereogenic centers in this compound, enantioselective synthesis methodologies are essential to obtain the desired stereoisomer. nih.govchemrxiv.orgacs.orgthieme-connect.comnih.govacs.orgchemrxiv.orgacs.orgmsu.edu Several key enantioselective reactions have been developed and employed in the synthesis of this compound.

Enantioselective Chloroetherification Reactions

A novel enantioselective chloroetherification reaction has been a key feature in the synthesis of this compound. nih.govchemrxiv.orgacs.orgthieme-connect.comnih.govacs.orgchemrxiv.orgacs.orgmsu.edu This reaction is crucial for establishing one of the chlorine-bearing stereogenic centers and the cyclic ether motif. The development of this methodology addressed the paucity of tactics for the synthesis of natural product-relevant chiral organochlorides in enantioenriched forms. nih.govchemrxiv.orgacs.orgnih.govacs.orgchemrxiv.orgacs.org While considerable advances have been made in intramolecular catalytic, enantioselective chlorolactonization and chloroetherification, achieving high selectivity for non-stabilized olefins, as required for this compound synthesis, has been challenging. nih.govchemrxiv.org Optimization of this reaction involved the survey of chiral ligands, with specific ligands demonstrating improved yield and enantioselectivity under optimized conditions. chemrxiv.orgmsu.edu

Palladium-Catalyzed Cross-Coupling in this compound Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been utilized in the synthesis of this compound. nih.govchemrxiv.orgacs.orgthieme-connect.comnih.govacs.orgchemrxiv.orgacs.orgchemrxiv.orgresearchgate.net A convergent cross-coupling between a quinone diazide and a hindered boronic hemiester has been employed to join key fragments of this compound. nih.govchemrxiv.orgacs.orgthieme-connect.comnih.govacs.orgchemrxiv.orgacs.org This strategy allowed for the construction of a crucial carbon-carbon bond between the chlorocyclohexane and chlorobenzopyran fragments. nih.govchemrxiv.orgacs.orgacs.org Screening of conditions revealed that SPhos-ligated palladium catalysts were effective in promoting this sterically hindered coupling. nih.govthieme-connect.commsu.edu

Late-Stage Tetrazine [4+2]-Cycloaddition/Oxidation Cascade

A late-stage tetrazine [4+2]-cycloaddition followed by an oxidation cascade is a significant step in constructing the phthalazinone core of this compound. nih.govchemrxiv.orgacs.orgnih.govacs.orgchemrxiv.orgacs.orgscribd.com This sequence involves a Diels-Alder type reaction between a tetrazine and a suitable dienophile precursor, followed by oxidative rearomatization and formation of the nitrogen-nitrogen bond within the phthalazinone ring. nih.govthieme-connect.com This strategy addresses the challenge of forming the unique phthalazinone heterocycle, which is rare among natural products. nih.govchemrxiv.orgacs.org

Fragment Synthesis Approaches (e.g., Phthalazinediols)

Approaches to the total synthesis of this compound often involve the prior synthesis of key molecular fragments. uzh.chacs.org For instance, routes toward advanced fragments in the context of this compound synthesis have been reported. uzh.chacs.orgnih.govuzh.chacs.orgresearchgate.net These fragment synthesis approaches provide strategic insights into the chemistry required to assemble the complex structure. One such approach involves the installation of the pyridazine (B1198779) ring, which is part of the phthalazinone core, via a formylation/condensation sequence. uzh.chacs.orgnih.govuzh.chacs.orgresearchgate.net This route provides insights into the chemistry of phthalazinediols, facilitating synthetic approaches toward this class of natural products. uzh.chacs.orgnih.govuzh.chacs.orgresearchgate.net Another key fragment is the enantioenriched chlorocyclohexane, which has been accessed through a scalable resolution process of a racemic precursor. nih.govthieme-connect.comacs.org

Development of Synthetic Analogs and Structural Modifications

The development of synthetic analogs and structural modifications of this compound is closely linked to efforts towards its total synthesis and the desire to explore the chemical space around its unique scaffold. While the provided search results primarily focus on the synthesis of this compound itself rather than a broad range of synthetic analogs, the strategies developed for its total synthesis lay the groundwork for potential analog generation.

One reported total synthesis of this compound highlights key synthetic challenges and the methodologies developed to overcome them, which could be adapted for analog synthesis thieme-connect.comnih.govacs.orgacs.orgchemrxiv.orgnih.gov. This synthesis involved the assembly of complex fragments and featured several crucial steps:

Enantioselective Chloroetherification: A novel enantioselective chloroetherification reaction on a prenyl-containing hydroxyquinone was developed to establish one of the stereogenic centers and incorporate a chlorine atom thieme-connect.comnih.govacs.orgacs.orgchemrxiv.orgnih.gov. This methodology could potentially be applied to similar substrates to create analogs with variations in the chlorinated cyclohexene (B86901) moiety.

Pd-Catalyzed Cross-Coupling: A hindered carbon-carbon bond formation was achieved through a Pd-catalyzed cross-coupling reaction between a quinone diazide and a boronic hemiester nih.govacs.orgacs.orgchemrxiv.orgnih.gov. Modifying the structure of the boronic hemiester or the quinone diazide could lead to analogs with altered side chains or naphthoquinone cores.

Late-Stage Tetrazine [4+2]-Cycloaddition/Oxidation Cascade: The phthalazinone core was constructed late in the synthesis using a tetrazine [4+2]-cycloaddition followed by an oxidation cascade nih.govacs.orgacs.orgchemrxiv.orgnih.gov. Varying the tetrazine or the substrate undergoing cycloaddition could yield analogs with modifications to the phthalazinone ring system or its attachment point.

The challenges in synthesizing the chlorinated and highly functionalized cyclohexane (B81311) and dihydropyran rings present in this compound underscore the difficulty in accessing this structural class uzh.chnih.gov. The development of methods for the enantioselective synthesis of these fragments is crucial for the preparation of this compound and its potential analogs uzh.ch. For instance, the enantioselective synthesis of an epoxysilane and its subsequent Lewis acid-induced cyclization were explored as a route to a key fragment, demonstrating strategies for controlling stereochemistry in these complex rings uzh.ch.

The phthalazinone ring system itself is a rare motif in natural products, making this compound structurally unique among the napyradiomycins nih.govchemrxiv.orgacs.org. Synthetic compounds containing a related phthalazine-5,8-quinone core have been investigated for their biological activity, suggesting this core structure is of interest for analog development acs.org.

While specific data tables detailing the synthesis and properties of a wide range of this compound analogs were not prominently found in the provided search results, the reported total synthesis provides a detailed account of the yields and conditions for key steps in the formation of the parent compound.

Biomimetic Chemical Approaches Inspired by Biosynthesis

Investigations into the biosynthesis of this compound have provided inspiration for biomimetic chemical approaches to synthesize its complex structure, particularly the unique phthalazinone ring system nih.govnih.govresearchgate.netescholarship.org. Unlike some other natural products containing N-N bonds, where the bond is derived from amino acid cyclization, the phthalazinone core in this compound is proposed to arise from a distinct pathway involving a naphthoquinone precursor uzh.chnih.govresearchgate.net.

Biosynthetic studies using stable isotope labeling experiments have provided evidence for the proposed pathway. Feeding experiments with 13C- and 15N-labeled precursors established that this compound is biosynthesized via the napyradiomycin pathway through an aryl diazoketone intermediate, such as SF2415A3 nih.govresearchgate.netescholarship.org. A key proposed step involves an oxidative rearrangement of the aryl diazoketone, followed by rearomatization with the dinitrogen group to form the phthalazinone core nih.govresearchgate.netescholarship.org. This unprecedented biochemical transformation extends the understanding of N-N bond formation in natural product biosynthesis nih.gov.

Inspired by this proposed biosynthetic rearrangement, a "diazo-Hooker reaction" has been developed as a biomimetic chemical approach acs.orgescholarship.orgacs.orgresearchgate.net. This reaction mimics a key step in the proposed biosynthesis of this compound from an intermediate like A80915D escholarship.org. The chemical studies suggest that the pyridazine ring system of this compound could form through an oxidative rearrangement of a diazoketone, potentially initiated by a cryptic halogenation event escholarship.org.

The simplest form of this biomimetic diazo-Hooker reaction involves the transfer of a diazo group from an azidinium salt to a dihydroxynaphthalene derivative, forming a diazonaphthoquinone escholarship.org. This diazonaphthoquinone can then undergo further transformations to construct the core this compound structure escholarship.org. This biomimetic strategy provides chemical insight into how the unusual N-N bond and phthalazinone ring system might be formed in nature escholarship.org.

Further research into the this compound biosynthetic gene cluster has identified enzymes potentially involved in this pathway, including a homolog of CreM, an enzyme implicated in diazo formation in other biosynthetic routes cdc.gov. While the complete set of genes for diazo formation found in other pathways is not present together in the this compound cluster, the presence of related genes elsewhere in the genome of the producing organism suggests a distributed biosynthetic machinery cdc.gov.

The study of this compound biosynthesis and the development of biomimetic chemical reactions highlight the intricate enzymatic machinery involved in creating complex natural product structures and offer alternative strategies for their synthesis in the laboratory nih.govescholarship.org.

Molecular Interactions and Theoretical Studies

Computational Chemistry Approaches to Azamerone and Reaction Mechanisms

Density Functional Theory (DFT) calculations have been widely applied to investigate reaction mechanisms and the electronic states of chemical compounds, including those relevant to natural product synthesis. sumitomo-chem.co.jp

DFT Calculations and Mechanistic Insights (e.g., Diazo-Hooker reaction electrocyclization, ring contraction, aromatization)

Computational studies, particularly using DFT, have provided significant insights into the proposed biosynthetic pathway of this compound, specifically the formation of its characteristic phthalazine (B143731) ring system. nih.govfigshare.comacs.org This process is believed to involve a novel Diazo-Hooker reaction. nih.govfigshare.comacs.org

DFT calculations indicate that this Diazo-Hooker reaction proceeds through a sequence of steps: an 8π-electrocyclization, followed by ring contraction, and finally aromatization. nih.govfigshare.comacs.org The biosynthetic origin of the diazoketone functional group involved in this reaction has also been chemically mimicked using related natural products like naphterpin (B1215475) as a model system. nih.govfigshare.comacs.org

The 8π-electrocyclization is a key step in forming medium-sized rings, a structural motif present in many natural products. researchgate.netresearchgate.net While studies on 8π electrocyclization are less common than those on smaller ring systems, DFT has been used to investigate such processes, including anionic aza 8π-electrocyclization pathways in other systems. rsc.orgresearchgate.net

Ring contraction mechanisms have also been extensively studied using DFT, providing insights into the favored pathways and the influence of substituents. nih.govresearchgate.netchemistryviews.orgnih.gov These studies often involve analyzing transition states and intermediates to understand the molecular rearrangements. nih.govnih.gov

Aromatization, the final step in the proposed this compound core formation, involves the creation of an aromatic system. nih.govfigshare.comacs.org DFT calculations have been applied to study aromatization mechanisms in various contexts, including the oxidative aromatization of other organic compounds. rsc.orgacs.orgtandfonline.comresearchgate.netresearchgate.net These studies often focus on the energetics and transition states involved in the transformation to an aromatic system. acs.orgresearchgate.net

Prediction of Molecular Conformations and Energetics

While specific details on this compound's molecular conformations and energetics from computational studies were not extensively detailed in the search results, computational methods like DFT are routinely used to predict the low-energy conformers of molecules and their relative energies. mdpi.com Understanding the preferred conformations is crucial for evaluating molecular interactions and potential binding events. Studies on other molecular systems have shown that computational methods can accurately predict conformational preferences and the energy landscapes associated with molecular rearrangements. nih.govacs.org

Analysis of Intermolecular Interactions

Intermolecular interactions, such as Van der Waals forces and dipole-dipole interactions, play a crucial role in determining the physical properties of a compound and its interactions with its environment, including potential biological targets. acs.orgulb.ac.bebuffalo.edu

Studies on other molecular systems have highlighted the importance of these forces in molecular self-assembly and crystallization. acs.orgulb.ac.be For instance, the competition between Van der Waals forces and dipole-dipole interactions has been shown to influence the formation of different self-assembled molecular structures. acs.org In crystalline solids, interactions like N···N and C−H···N contacts, which are variations of Van der Waals and potentially weak hydrogen bonding interactions, play key roles in molecular cohesion and packing arrangements. ulb.ac.be

While detailed analyses of the specific intermolecular interactions of this compound were not prominently featured in the search results, the presence of various functional groups within this compound's structure (e.g., hydroxyl, carbonyl, chlorine, nitrogen) suggests that it can participate in a range of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and Van der Waals forces. nih.gov Computational methods can be used to quantify and analyze these interactions to understand this compound's behavior in different environments and its potential binding affinities.

Structure-Activity Relationship (SAR) Studies (Preclinical/Molecular Level)

Structure-Activity Relationship (SAR) studies aim to correlate structural features of a molecule with its biological activity. At the preclinical or molecular level, SAR studies often involve investigating how modifications to a compound's structure affect its interaction with biological targets, such as enzymes or receptors.

While comprehensive preclinical SAR studies specifically on this compound were not extensively detailed in the provided search results, its isolation as a natural product from a Streptomyces species suggests potential biological activity. nih.govresearchgate.net Natural products from marine bacteria, including Streptomyces, have been screened for various biological properties, such as antimicrobial, antifungal, antiviral, and anticancer activities. researchgate.net

The unique structural features of this compound, particularly its chloropyranophthalazinone core and chlorinated cyclohexyl side chain, are likely to be important determinants of any biological activity it possesses. nih.gov Molecular-level SAR studies would typically involve synthesizing analogs of this compound with targeted structural modifications and evaluating their effects on relevant biological pathways or targets. Computational approaches, such as molecular docking and dynamics simulations, can complement experimental SAR studies by providing insights into how this compound and its analogs interact with potential binding sites at the molecular level.

Given the complexity and novelty of this compound's structure, preclinical SAR studies would be essential to identify the key pharmacophores and structural elements responsible for its biological effects, paving the way for potential drug discovery efforts.

Molecular Pharmacology and Biological Activities Preclinical Studies

Mechanistic Insights into Cellular and Molecular Targets

Azamerone is biosynthetically related to the A80915 family of natural products. researchgate.net Mechanism of action studies on its precursors, A80915 factors A through D, revealed nearly complete inhibition of essential macromolecular biosynthesis pathways, including the synthesis of protein, RNA, DNA, and the cell wall. researchgate.net This broad-spectrum inhibition suggests that this compound may function through a similar mechanism, targeting fundamental cellular processes required for microbial survival and proliferation.

The core structure of this compound contains a phthalazinone ring system. Synthetic compounds featuring a similar heterocyclic quinone core are recognized as DNA intercalating agents that function as topoisomerase inhibitors. Topoisomerase poisons act by stabilizing the complex between the topoisomerase enzyme and DNA, which leads to DNA strand breaks and ultimately inhibits DNA replication and transcription. researchgate.netembopress.org While direct enzymatic inhibition by this compound has not been definitively demonstrated, its structural characteristics suggest a plausible mechanism involving the disruption of DNA synthesis.

Preclinical Efficacy in Microbial Models

Currently, there are no specific preclinical studies in the scientific literature that evaluate the anti-biofilm activities of this compound. Research on its potential to inhibit or eradicate biofilms, including those formed by clinically significant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA), has not yet been published.

This compound belongs to the napyradiomycin class of halogenated meroterpenoids, a family of compounds initially investigated for their antibiotic scaffolds. While this class is noted for activity against Gram-positive bacteria, specific data quantifying the general antimicrobial efficacy of purified this compound, such as its Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) against various microbial strains, have not been reported in the available literature.

MicroorganismStrainMIC (μg/mL)Reference
Staphylococcus aureus-Data Not Reported-
Bacillus subtilis-Data Not Reported-
Escherichia coli-Data Not Reported-
Candida albicans-Data Not Reported-

In Silico Identification of Potential Molecular Targets (e.g., relevance in Alzheimer's disease pathways)

As of now, there are no published in silico studies, such as molecular docking or molecular dynamics simulations, that have identified or evaluated potential molecular targets for this compound within pathways relevant to Alzheimer's disease. Computational screening of this compound against key protein targets implicated in neurodegeneration, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), or beta-secretase 1 (BACE1), has not been reported in the scientific literature.

Advanced Research Methodologies Applied to Azamerone

Advanced Spectroscopic Techniques for Structural Characterization and Elucidation

The definitive structure of Azamerone, a novel meroterpenoid, was rigorously established through a combination of advanced spectroscopic methods. These techniques provided detailed insights into its molecular formula, connectivity, and stereochemistry. nih.gov

High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESITOF-MS) was instrumental in determining the molecular formula of this compound as C₂₅H₃₂Cl₂N₂O₅. The mass spectrum showed a protonated molecular ion [M+H]⁺ at an m/z of 511.1762. A key observation was the isotopic pattern of the pseudomolecular ion peaks ([M+H]⁺ and [M+H+2]⁺), which exhibited a ratio of approximately 5:3, clearly indicating the presence of two chlorine atoms within the molecule. nih.gov Infrared (IR) spectroscopy further supported the presence of hydroxyl (3372 cm⁻¹) and carbonyl (1720 cm⁻¹) functional groups. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy was pivotal in assembling the complex framework of this compound. A suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMBC, HMQC) NMR experiments were conducted in deuterated methanol (B129727) (CD₃OD) to piece together the molecule's substructures. nih.gov Analysis of these spectra allowed for the assignment of all proton and carbon signals, revealing an unprecedented chloropyranophthalazinone core linked to a 3-chloro-6-hydroxy-2,2,6-trimethylcyclohexylmethyl side chain. nih.gov

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (500 MHz and 125 MHz, respectively, in CD₃OD)

PositionδC (ppm)δH (ppm, multiplicity, J in Hz)
2'79.44.33 (dd, 10.5, 4.5)
3'66.84.44 (d, 10.5)
4'a43.11.64 (m)
4'b1.28 (m)
5'a25.51.71 (m)
5'b1.57 (m)
6'71.4
7'33.01.23 (s)
8'21.91.02 (s)
9'40.4
10'29.90.99 (s)
578.15.11 (s)
6141.6
7121.57.26 (d, 7.5)
8136.27.71 (t, 7.5)
9125.17.44 (d, 7.5)
10135.2
11145.8
12159.2
14128.9
15157.0
16163.6
1750.12.28 (s)
1825.21.88 (s)

Finally, single-crystal X-ray crystallography provided unambiguous confirmation of the proposed structure and established the absolute configuration of this compound. Colorless crystals suitable for diffraction studies were obtained from a mixture of ethanol (B145695) and dichloromethane. The resulting crystallographic data not only verified the connectivity derived from NMR and MS but also defined the stereochemistry as 5S, 9R, 2′S, 3′S, 6′S. nih.gov

Chromatographic and Separation Techniques in Isolation and Purification

The isolation of this compound from the saline culture of the marine-derived bacterium Streptomyces sp. strain CNQ766 involved multi-step separation and purification procedures. nih.gov

Following fermentation, the culture extract was fractionated to yield various crude fractions. The final purification of this compound was achieved using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This high-resolution chromatographic technique was critical for separating the target compound from other closely related secondary metabolites present in the actinofuranone-containing fraction. nih.gov

The specific RP-HPLC method employed an isocratic elution system. The purification was successfully carried out using a mobile phase consisting of 55% acetonitrile (B52724) (CH₃CN) in water. Under these conditions, pure this compound was eluted with a retention time (tR) of 45 minutes. This process yielded 7 mg of pure compound from a 30-liter culture. nih.gov

Table 2: Key Parameters for the RP-HPLC Purification of this compound

ParameterValue/Description
Chromatographic ModeReversed-Phase HPLC
Mobile Phase55% Acetonitrile in Water
Elution TypeIsocratic
Retention Time (tR)45 minutes
Starting MaterialActinofuranone-containing fraction
Final Yield7 mg (from 30 L culture)

Advanced Fermentation and Production Strategies for Natural Product Yield Enhancement

This compound is a secondary metabolite produced by the marine bacterium Streptomyces sp. strain CNQ766, a member of the MAR4 group of actinomycetes. nih.gov These bacteria are known for their ability to produce a rich diversity of meroterpenoids. nih.govnih.gov The initial reported yield of this compound was relatively low (7 mg from a 30 L culture), prompting investigations into strategies to enhance its production. nih.gov

One of the most direct and effective methods for increasing the yield of secondary metabolites is the optimization of fermentation media. By systematically altering the nutritional composition of the culture medium, biosynthetic pathways can be significantly stimulated. For this compound, a substantial improvement in production was achieved through this approach. The use of a specific production medium, designated M1 medium, resulted in a greater than 30-fold increase in the yield of this compound, reaching up to 8.5 mg/L. researchgate.net

Beyond media optimization, modern strategies for enhancing natural product yields in Streptomyces often involve genetic and molecular biology approaches. Genome mining of the producing organism can identify the biosynthetic gene cluster (BGC) responsible for this compound production. Once identified, techniques such as the overexpression of positive regulatory genes or the inactivation of repressors within the regulatory cascade can be employed to significantly boost the output of the target compound. Furthermore, understanding the biosynthetic pathway through feeding studies with isotopically labeled precursors, as has been done for this compound using ¹³C and ¹⁵N-labeled molecules, can reveal potential bottlenecks and inform strategies for metabolic engineering to further enhance production. researchgate.net

Perspectives and Future Research Directions

Unresolved Questions in Azamerone Biosynthesis and Enzymology

Despite progress in understanding the potential origins of this compound's unique structural features, several questions regarding its biosynthesis and the enzymes involved remain unresolved. While this compound has been grouped with the napyradiomycins and is proposed to be produced by the napyradiomycin biosynthetic gene cluster, the late stages of its biosynthesis, particularly the installation of the diazo group in some related napyradiomycins, are not fully understood. chemrxiv.orgresearchgate.net Feeding experiments with labeled molecules have indicated that the phthalazinone core of this compound is derived from the diazo chlorinated meroterpenoid SF2415A3. researchgate.netresearchgate.net A biosynthetic mechanism involving an oxidative rearrangement of an aryl diazoketone followed by rearomatization with the dinitrogen group has been proposed. researchgate.netresearchgate.netnih.gov However, the molecular basis for the formation of the diazo group and its subsequent rearrangement is presently unclear, even though the napyradiomycin biosynthetic gene cluster from a related Streptomyces species has been cloned and sequenced. researchgate.net Further examination of this gene cluster did not immediately clarify the biosynthetic pathway to this compound. researchgate.net The enzymatic machinery responsible for forming the nitrogen-nitrogen bond within the phthalazinone core, a rare feature in natural products, also warrants further investigation. nih.govresearchgate.net Exploring the enzymes involved in the proposed oxidative rearrangement and chlorination steps could provide deeper insights into the unique biosynthetic logic employed by the producing organism. nih.gov

Development of Novel Synthetic Routes and Stereoselective Methodologies

The structural complexity of this compound, particularly its multiple stereocenters and the presence of chiral organochlorides, presents a significant challenge for chemical synthesis. nih.govchemrxiv.org The paucity of established tactics for the synthesis of natural product-relevant chiral organochlorides has motivated the development of unique strategies. nih.govchemrxiv.orgresearchgate.netchemrxiv.org A concise and selective synthesis of this compound has been reported, featuring a novel enantioselective chloroetherification reaction, a palladium-catalyzed cross-coupling between a quinone diazide and a boronic hemiester, and a late-stage tetrazine [4+2]-cycloaddition/oxidation cascade. nih.govchemrxiv.orgresearchgate.netchemrxiv.org This route relied on the development of an enantioselective chloroetherification with a substrate suitable for elaboration into the target molecule. nih.gov While advances have been made in intramolecular catalytic, enantioselective chlorolactonization and chloroetherification, achieving high selectivity for non-stabilized olefins, as found in this compound precursors, remains challenging. nih.gov Further development of stereoselective methodologies, particularly for introducing chlorine atoms with defined absolute configurations and constructing the complex polycyclic system, is crucial for accessing this compound and its analogs efficiently. nih.govrsc.org Exploring alternative synthetic strategies that offer improved convergence, yield, and stereocontrol remains an active area of research. researchgate.net

Further Exploration of Molecular Mechanisms of Biological Action

Initial investigations into the biological activities of this compound have shown weak in vitro cytotoxicity against mouse splenocyte populations of T-cells and macrophages. nih.gov Synthetic compounds containing a truncated version of this compound's heterocyclic quinone core are known as DNA intercalating agents that act as topoisomerase inhibitors. nih.gov However, the specific molecular mechanisms by which the complete this compound molecule exerts its biological effects are not yet fully elucidated. Further research is needed to identify the protein targets and cellular pathways modulated by this compound. Techniques such as activity-based protein profiling (ABPP) and cellular thermal shift assays (CETSA), which have been used to study the mechanisms of action of other complex molecules, could be valuable in this context. ijbs.com Understanding the precise interactions of this compound with biological macromolecules will provide insights into its potential therapeutic applications and guide the rational design of analogs with improved activity or specificity.

Potential for Derivatization and Scaffold Exploration for Novel Chemical Entities

The unique phthalazinone-containing scaffold of this compound, along with its multiple functional groups and stereocenters, makes it an interesting candidate for chemical derivatization and scaffold exploration. nih.gov Modifying the this compound structure through targeted chemical transformations could lead to the generation of novel chemical entities with altered or enhanced biological activities. dntb.gov.ua The phthalazinone core itself, being a rare natural product motif, could serve as a valuable scaffold for the synthesis of diverse compound libraries. nih.gov Exploration of the structure-activity relationships (SAR) of this compound and its derivatives could reveal key structural features responsible for its observed cytotoxicity and potentially uncover new biological activities. nih.gov Synthetic methodologies developed for this compound, such as the enantioselective chloroetherification and the tetrazine cycloaddition, can be applied to synthesize analogs and explore the chemical space around the this compound scaffold. nih.govresearchgate.net This derivatization and scaffold exploration could yield novel compounds with potential applications in various therapeutic areas.

Q & A

Q. What are the defining structural features of azamerone, and how do they influence its biosynthesis and synthetic challenges?

this compound is a dichlorinated meroterpenoid containing a phthalazinone core, two stereogenic tertiary alcohols, and two distinct chlorine-bearing stereocenters. Its structural complexity arises from a highly oxidized framework and a rare pyridazine ring, proposed to originate from oxidative rearrangement of diazo intermediates (e.g., SF2415A1) . The phthalazinone ring is biosynthetically derived from naphthoquinone precursors via diazo intermediates, as confirmed by isotopic labeling studies .

Q. What initial steps are critical in the chemical synthesis of this compound?

The synthesis begins with enantioselective chloroetherification of a prenylated hydroxyquinone using a TADDOL-ligated titanium catalyst and tert-butyl hypochlorite. This step forms a benzochloropyran scaffold, followed by Pd-catalyzed cross-coupling between a quinone diazide and a boronic hemiester. Late-stage tetrazine [4+2] cycloaddition and oxidation complete the framework .

Q. How is isotopic labeling used to validate this compound’s biosynthetic pathway?

Feeding studies with [2-¹⁵N, 9-¹³C]-SF2415A3 demonstrated ¹⁵N incorporation into the pyridazine ring, confirming the diazo intermediate’s role. Nitrate and nitrite labeling (>70% enrichment) further supported the involvement of inorganic nitrogen sources in diazo formation .

Advanced Research Questions

Q. How can enantioselective chloroetherification be optimized for higher yield and stereochemical control?

Key challenges include substrate design (e.g., prenylated hydroxyquinones) and catalyst selection. The TADDOL-Ti(IV) system achieves moderate enantioselectivity (40% yield, high ee), but racemic byproducts arise from competing chlorination pathways. Solvent optimization (2-methyltetrahydrofuran) and ligand modifications (e.g., bulky TADDOL derivatives) improve selectivity .

Q. What contradictions exist in heterologous expression studies of this compound’s biosynthetic gene cluster?

Heterologous expression of the this compound gene cluster failed to produce nitrogenated compounds, likely due to missing nitrite-generating enzymes (CreD/CreE homologs) encoded elsewhere in the Streptomyces sp. CNQ-525 genome. This highlights the need for co-expression of auxiliary genes for pathway reconstitution .

Q. How does the late-stage tetrazine [4+2] cycloaddition overcome electronic mismatches in this compound’s synthesis?

The reaction employs a bisboron catalyst to mediate cycloaddition between electron-deficient tetrazines and electron-rich quinones. This cascade includes [4+2] cycloaddition, retro-Diels-Alder nitrogen release, and oxidation to aromatize the pyridazine ring. Dess–Martin periodinane ensures complete oxidation of labile intermediates .

Q. Why does the C-8 carboxyl group in this compound show unique isotopic enrichment patterns?

While most carbons are labeled via [1,2-¹³C₂]acetate, the C-8 carboxyl is enriched exclusively by L-[methyl-¹³C]methionine. This suggests a distinct methylation step during pyridazine formation, potentially involving SAM-dependent transferases absent in other napyradiomycin pathways .

Q. What methodologies resolve discrepancies in chloroperoxidase activity during this compound biosynthesis?

Vanadium-dependent chloroperoxidases (NapH1/NapH3) are implicated in chlorination, but napH1 knockout studies reduced chlorinated metabolites. Alternative halogenation mechanisms (e.g., radical pathways) may compensate, requiring in vitro assays with purified enzymes to clarify roles .

Methodological Considerations

Q. How should researchers analyze contradictory data in this compound’s isotopic labeling studies?

Cross-validate results using multiple labels (e.g., ¹³C/¹⁵N) and techniques (HPLC-MS, NMR). For example, inconsistent labeling in heterologous expression may require transcriptomic/proteomic profiling to identify missing pathway components .

Q. What strategies mitigate low yields in Pd-catalyzed cross-coupling of sterically hindered intermediates?

Use bulky ligands (SPhos) to stabilize the Pd center and enhance coupling efficiency. Pre-activation of boronic hemiester partners and slow addition of diazide substrates minimize side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.